molecular formula C15H21N3O3 B1399193 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid CAS No. 1316217-62-5

3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid

Cat. No.: B1399193
CAS No.: 1316217-62-5
M. Wt: 291.35 g/mol
InChI Key: ZKOWALILLGVQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid is a chemical compound with a molecular weight of 291.35 g/mol. It is known for its role as a deubiquitinating enzyme inhibitor, which makes it a promising drug target due to its ability to regulate protein turnover and modulate critical signaling pathways.

Chemical Reactions Analysis

3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s role as a deubiquitinating enzyme inhibitor makes it valuable in studying protein degradation pathways.

    Medicine: Its potential as a drug target for regulating protein turnover and modulating signaling pathways is being explored.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid involves its inhibition of deubiquitinating enzymes. These enzymes are responsible for removing ubiquitin from proteins, thereby regulating their degradation. By inhibiting these enzymes, the compound can modulate protein turnover and affect various signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid include:

    3-(1-Acetylpiperidin-4-yl)propanoic acid: This compound has a similar structure but lacks the pyrimidine ring.

    3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid: This compound has a pyrazine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit deubiquitinating enzymes and modulate critical signaling pathways.

Properties

IUPAC Name

3-[6-(1-acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-16-13(3-4-15(20)21)9-14(17-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOWALILLGVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid
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3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid
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3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid
Reactant of Route 6
3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid

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